Lead bis(5-oxo-L-prolinate)

Description

Contextualization within Metal-Amino Acid Coordination Chemistry

The coordination chemistry of metals with amino acid ligands is a field of growing interest, particularly for main group metals like lead(II). sioc-journal.cn Amino acids are versatile ligands capable of coordinating with metal ions in various modes, including monodentate, bidentate, tridentate, and bridging fashions. researchgate.net Typically, amino acids bind to metal ions as N,O-bidentate ligands, forming a stable five-membered chelate ring. wikipedia.org

Lead(II) forms complexes with simple amino acids, usually as mono- and bis-complexes with (NH2,COO-)-chelation. nih.govresearchgate.net These complexes are often hemidirected, meaning the ligands are not symmetrically arranged around the metal center, and exhibit moderate stability. nih.govresearchgate.net The large ionic radius and flexible coordination sphere of lead(II) make it particularly suitable for forming diverse and unusual network structures. researchgate.net Research in this area is crucial for understanding the biological effects of main group metals and for designing new functional materials. sioc-journal.cn

Significance of 5-Oxo-L-Proline as a Ligand in Coordination Science

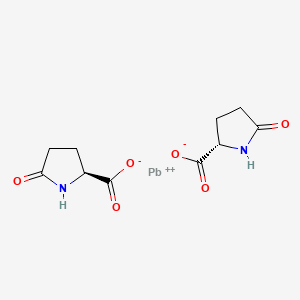

5-Oxo-L-proline, also known as L-pyroglutamic acid, is a derivative of the amino acid L-proline. lookchem.comontosight.ai It features a five-membered ring with a carbonyl group, which, along with the carboxylate group, provides potential coordination sites for metal ions. lookchem.com In coordination complexes, the 5-oxo-L-prolinato ligand can coordinate to a metal ion through both a nitrogen atom and an oxygen atom (N1, O2). lookchem.comontosight.ai

This ligand is of interest in coordination and materials science due to the properties it imparts to the resulting metal complexes. lookchem.comontosight.ai For instance, complexes of 5-oxo-L-prolinate with rare earth elements like dysprosium and cerium have been investigated for their potential applications in luminescent materials and as contrast agents in medical imaging. lookchem.comontosight.ai The structure of the ligand contributes to the formation of stable complexes and can influence the electronic and magnetic properties of the central metal ion. ontosight.ai The complex of L-pyroglutamate with copper or zinc has shown toxicity to phytopathogen cells. researchgate.net

Overview of Research Trajectories for Lead(II) Complexes of Amino Acid Derivatives

Research on lead(II) complexes with amino acid derivatives explores a variety of ligands and resulting structures. Studies have shown that lead(II) can form coordination polymers with amino acid ligands like L-proline, creating one-dimensional chains or two-dimensional frameworks. researchgate.netresearchgate.net For example, the complex [Pb(pro)(H2O)]n was found to be a 1D chain polymer due to water bridging, with a six-coordinate lead(II) ion exhibiting a stereochemically active lone pair. researchgate.net

The coordination environment of lead(II) in these complexes can be influenced by several factors, including the presence of other ligands, the solvent system used during synthesis, and the nature of the amino acid derivative itself. mdpi.comacs.org For instance, hydrothermal reactions of lead(II) salts with 3-aminopyrazine-2-carboxylic acid have yielded a series of coordination compounds with dimensions ranging from zero to three. rsc.org

Investigations into lead(II) complexes often involve characterization through techniques such as elemental analysis, IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction to determine their structure and bonding. researchgate.netresearchgate.netrasayanjournal.co.in The thermal stability and potential applications of these complexes, for example, as precursors for the synthesis of lead(II) oxide nanoparticles, are also areas of active research. researchgate.net

Interactive Data Table: Properties of Selected Lead(II) Amino Acid Complexes

| Compound | Coordination Number of Pb(II) | Structural Features | Reference |

| [Pb(pro)(H2O)]n | 6 | 1D chain polymer, hemidirected coordination | researchgate.net |

| [Pb(Pro)2]n | 4 | 2D coordination polymer | researchgate.net |

| [Pb(L)2] (L=Schiff base) | 4 | Four-coordinated environment | researchgate.net |

| [Pb2(L1)4(NHMeCHO)2]n | --- | 1D chain-like structure | rsc.org |

Structure

3D Structure of Parent

Properties

CAS No. |

85392-77-4 |

|---|---|

Molecular Formula |

C10H12N2O6Pb |

Molecular Weight |

463 g/mol |

IUPAC Name |

lead(2+);(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Pb/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |

InChI Key |

OJXFZRWEZWLNAO-QHTZZOMLSA-L |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Pb+2] |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

General Synthetic Strategies for Lead(II) 5-Oxo-L-Prolinate

The formation of Lead bis(5-oxo-L-prolinate) is conceptually based on the reaction between a suitable lead(II) salt and 5-oxo-L-proline (pyroglutamic acid) or its salt. The general synthetic approaches can be categorized into direct synthesis and chelation-assisted methods.

Direct synthesis is the most straightforward method for the preparation of Lead bis(5-oxo-L-prolinate). This approach typically involves the reaction of a lead(II) salt, such as lead(II) acetate (B1210297) or lead(II) nitrate (B79036), with 5-oxo-L-proline in a suitable solvent. The reaction proceeds via the displacement of the anion of the lead salt by the 5-oxo-L-prolinate anion.

A general reaction can be represented as:

Pb(X)₂ + 2 C₅H₇NO₃ → Pb(C₅H₆NO₃)₂ + 2 HX

Where X is a counter-ion like acetate (CH₃COO⁻) or nitrate (NO₃⁻).

The choice of solvent is crucial and often depends on the solubility of the reactants. Water, ethanol, or a mixture of the two are commonly employed. The reaction is typically carried out by dissolving the lead(II) salt and 5-oxo-L-proline in the solvent, followed by stirring at a controlled temperature. The product may precipitate out of the solution upon formation or after concentration of the solvent.

For instance, a method analogous to the synthesis of other lead(II) carboxylate complexes could involve dissolving lead(II) acetate trihydrate in a solvent and adding a solution of 5-oxo-L-proline. mdpi.com The resulting mixture would be stirred for a period to allow for the complex formation.

Chelation-assisted synthesis leverages the ability of the 5-oxo-L-prolinate ligand to form a stable chelate ring with the lead(II) ion. The ligand can coordinate with the lead ion through the oxygen atoms of the carboxylate group and potentially the oxygen atom of the lactam carbonyl group, although coordination through the carboxylate is more typical for similar structures.

This method is conceptually similar to direct synthesis but emphasizes the formation of a thermodynamically stable chelated complex. The synthesis of lead(II) complexes with other amino acids, such as proline, has been reported, where the amino acid acts as a chelating ligand. researchgate.net In the case of 5-oxo-L-proline, the absence of the secondary amine group of proline is compensated by the presence of the lactam ring.

The reaction conditions, such as pH, play a significant role in chelation. Adjusting the pH of the reaction mixture can deprotonate the carboxylic acid of 5-oxo-L-proline, facilitating its coordination to the lead(II) ion. A base, such as sodium hydroxide (B78521) or an amine, can be added to achieve the desired pH.

Precursor Chemistry and Ligand Preparation

The successful synthesis of Lead bis(5-oxo-L-prolinate) is dependent on the purity and proper preparation of its precursors, primarily the ligand, 5-oxo-L-proline.

5-Oxo-L-proline, also known as pyroglutamic acid, is a cyclic lactam of glutamic acid. researchgate.net It can be prepared through the cyclization of L-glutamic acid. wikipedia.org This is typically achieved by heating L-glutamic acid, which results in the intramolecular elimination of a water molecule. wikipedia.org

The reaction can be summarized as:

HOOC-CH(NH₂)-CH₂-CH₂-COOH → C₅H₇NO₃ + H₂O

This dehydration reaction can be carried out in the absence of a solvent at high temperatures or in a high-boiling solvent. The resulting pyroglutamic acid can then be purified by recrystallization.

For complexation reactions, 5-oxo-L-proline can be used directly, or it can be converted to its salt, such as sodium 5-oxo-L-prolinate, by reacting it with a base like sodium hydroxide. Using the salt form can sometimes facilitate a cleaner and more controlled reaction with the lead(II) salt.

Optimization of Reaction Conditions for Complex Formation

The optimization of reaction conditions is critical for maximizing the yield and purity of Lead bis(5-oxo-L-prolinate). Key parameters that can be adjusted include temperature, pH, reaction time, and the molar ratio of reactants.

| Parameter | Effect on Reaction | Optimized Conditions (Inferred) |

| Temperature | Can influence reaction rate and product solubility. Higher temperatures may lead to decomposition. | Room temperature to slightly elevated temperatures (e.g., 40-60 °C) to facilitate reaction without degradation. |

| pH | Affects the deprotonation of the carboxylic acid, which is crucial for coordination to the lead(II) ion. | A slightly acidic to neutral pH range is likely optimal to ensure the availability of the 5-oxo-L-prolinate anion while avoiding the precipitation of lead hydroxide at higher pH. |

| Reaction Time | Sufficient time is needed for the completion of the reaction. | Typically ranges from a few hours to overnight, depending on the reactivity of the precursors and the temperature. |

| Molar Ratio | The stoichiometry of the reactants influences the formation of the desired bis-ligand complex. | A 1:2 molar ratio of lead(II) salt to 5-oxo-L-proline is theoretically required. A slight excess of the ligand may be used to drive the reaction to completion. |

| Solvent | The solubility of reactants and the product is a key factor. | Water, ethanol, or methanol (B129727) are suitable solvents. The choice will depend on the specific lead salt used. mdpi.com |

Monitoring the reaction progress, for example, by observing the precipitation of the product or by analytical techniques such as thin-layer chromatography (if applicable for the ligand), can help in determining the optimal reaction time. After the reaction is complete, the product can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

Structural Elucidation and Characterization

Advanced Spectroscopic Characterization

Detailed spectroscopic data is fundamental to understanding the molecular structure and bonding within a compound. For Lead bis(5-oxo-L-prolinate), this would involve a multi-faceted approach.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule and probing the coordination environment of the metal ion. Analysis of the free 5-oxo-L-prolinate ligand shows characteristic vibrational bands corresponding to its carboxylate and lactam functional groups. In the formation of a lead complex, significant shifts in the vibrational frequencies of these groups, particularly the carboxylate stretches, would be expected. These shifts would provide direct evidence of coordination to the lead ion and offer insights into the nature of the metal-ligand bond. However, no published FTIR or Raman spectra for Lead bis(5-oxo-L-prolinate) could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 207Pb NMR, 1H, 13C)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Lead bis(5-oxo-L-prolinate), ¹H and ¹³C NMR would map the proton and carbon framework of the 5-oxo-L-prolinate ligands. Coordination to the diamagnetic Pb(II) ion would likely induce chemical shift changes in the ligand's signals compared to the free form, providing information about the binding site.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, confirming its identity and providing clues about its structure. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) would be suitable for characterizing Lead bis(5-oxo-L-prolinate). The analysis would be expected to show a parent ion corresponding to the intact complex or fragments resulting from the loss of ligands, confirming the stoichiometry of the compound. A thorough search did not yield any mass spectrometry studies performed on this specific lead salt.

X-ray Crystallographic Analysis of Lead(II) 5-Oxo-L-Prolinate

Crystal Growth and Diffraction Studies

The initial step in crystallographic analysis is the growth of high-quality single crystals suitable for X-ray diffraction. This process involves carefully controlled crystallization from a solution containing lead(II) ions and 5-oxo-L-prolinate. Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis, which produces a unique pattern of reflections. There are no published reports detailing the successful crystal growth or the collection of diffraction data for Lead bis(5-oxo-L-prolinate).

Determination of Crystal System, Space Group, and Unit Cell Parameters

Analysis of the diffraction pattern allows for the determination of the fundamental crystallographic parameters of the compound, including its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). This information is crucial for solving the complete crystal structure and understanding the packing of molecules in the solid state. In the absence of diffraction studies, these parameters for Lead bis(5-oxo-L-prolinate) remain unknown.

Analysis of Molecular Geometry and Coordination Environment

Information regarding the precise bond lengths, bond angles, and the coordination geometry around the central lead (II) ion in Lead bis(5-oxo-L-prolinate) is not available in published literature. Studies on related metal complexes with pyroglutamic acid or other lead-amino acid complexes exist, but a direct extrapolation to this specific compound would not be scientifically rigorous.

Intermolecular Interactions and Crystal Packing

A description of the hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the crystal packing of Lead bis(5-oxo-L-prolinate) cannot be provided. This analysis is contingent on the availability of crystallographic data, which has not been reported for this compound.

Other Characterization Methods for Solid-State Properties

While techniques such as infrared (IR) spectroscopy, thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) are commonly used to characterize the solid-state properties of coordination compounds, specific data for Lead bis(5-oxo-L-prolinate) from these methods are not found in the surveyed scientific literature.

This review highlights a significant opportunity for further research into the synthesis and characterization of Lead bis(5-oxo-L-prolinate) to elucidate its fundamental structural and solid-state properties.

Coordination Chemistry of Lead Ii with 5 Oxo L Prolinate Ligands

Ligand Binding Modes and Coordination Sites

The 5-oxo-L-prolinate anion presents two primary coordination sites for metal ions: the carboxylate group (-COO⁻) and the oxygen atom of the amide carbonyl group (C=O) within the pyrrolidone ring. The presence of these two donor sites in a favorable arrangement allows 5-oxo-L-prolinate to act as a bidentate chelating ligand, forming a stable five-membered ring with a central metal ion.

The carboxylate group itself can adopt several coordination modes, which contributes to the structural diversity of metal-prolinate complexes. These modes include:

Monodentate: One of the carboxylate oxygen atoms binds to a single lead(II) center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same lead(II) ion.

Bidentate Bridging: The carboxylate group bridges two different lead(II) ions, potentially leading to the formation of polymeric structures.

In the context of lead bis(5-oxo-L-prolinate), where two ligands are present for each lead(II) ion, a variety of coordination geometries are possible, depending on whether the ligands act in a chelating or bridging fashion. The oxophilic nature of the lead(II) cation suggests a strong affinity for the oxygen donor atoms of the 5-oxo-L-prolinate ligand. alfa-chemistry.com

The chelation of lead(II) by 5-oxo-L-prolinate is expected to involve a synergistic interaction between the carboxylate and amide moieties. The carboxylate group, being anionic, typically forms a strong initial bond with the positively charged lead(II) ion. The amide carbonyl oxygen, with its partial negative charge, can then coordinate to the same metal center, completing the chelate ring. This bidentate chelation is a crucial factor in the stability of the resulting complex.

In analogous complexes with other divalent cations, such as calcium, the dual participation of both the carboxylate and the pyrrolidone carbonyl oxygen has been proposed as the primary mode of interaction, leading to the formation of a stable five-membered chelate ring. Given the similar ionic radii and preference for oxygen donors, a comparable chelation behavior is anticipated for lead(II). The formation of two such chelate rings, one from each 5-oxo-L-prolinate ligand, would be a likely coordination scenario for lead bis(5-oxo-L-prolinate).

Stereochemical Aspects and Chiral Recognition in Complexation

The use of the enantiomerically pure 5-oxo-L-prolinate ligand introduces chirality into the coordination sphere of the lead(II) ion. This can lead to stereospecific interactions and the potential for chiral recognition. Chiral recognition is a fundamental process in biological and chemical systems where a chiral molecule or complex interacts differently with the two enantiomers of another chiral compound. nih.govfrontiersin.org

Comparison with Other Divalent Metal 5-Oxo-L-Prolinate Complexes (e.g., Zn, Ca, Sr)

The coordination chemistry of 5-oxo-L-prolinate with other divalent metals such as zinc(II), calcium(II), and strontium(II) provides a valuable framework for understanding its interaction with lead(II). The choice of the metal ion significantly influences the resulting coordination geometry and the stability of the complex.

Zinc(II): Zinc(II) typically exhibits a strong preference for tetrahedral or octahedral coordination geometries. In zinc bis(5-oxo-L-prolinate), a tetrahedral geometry with each ligand acting as a bidentate chelate is a plausible structure. nih.gov The smaller ionic radius of Zn(II) compared to Pb(II) would result in shorter metal-ligand bond lengths.

Calcium(II) and Strontium(II): These larger alkaline earth metals generally have higher coordination numbers, commonly ranging from 6 to 8, and sometimes even higher. nih.gov In a hypothetical calcium bis(5-oxo-L-prolinate) complex, the calcium ion would likely be at least six-coordinate, involving the two prolinate ligands and potentially water molecules or bridging interactions with neighboring complexes to satisfy its coordination preference. Typical Ca-O bond lengths in carboxylate complexes are in the range of 2.3 to 2.6 Å. Strontium(II), being even larger than calcium(II), would be expected to have a still higher coordination number and longer metal-oxygen bond distances.

The table below summarizes the expected differences in the coordination of 5-oxo-L-prolinate with lead(II) and other divalent metals.

| Metal Ion | Typical Coordination Number | Expected Geometry with bis(5-oxo-L-prolinate) | Key Features |

| Lead(II) | 4-8 (flexible) | Potentially distorted due to lone pair (hemidirected) or symmetrical (holodirected) | Influence of 6s² lone pair, longer Pb-O bonds |

| Zinc(II) | 4, 6 | Tetrahedral or Octahedral | Shorter Zn-O bonds, well-defined geometries |

| Calcium(II) | 6-8 | High coordination number, often involving water | Larger ionic radius, primarily electrostatic bonding |

| Strontium(II) | 8-12 | High coordination number, polymeric structures likely | Largest ionic radius of the group, weakest bonds |

Influence of Lead(II) Electronic Structure on Coordination Geometries

A defining feature of lead(II) coordination chemistry is the presence of a 6s² lone pair of electrons in its valence shell. This lone pair can be stereochemically active, meaning it occupies a position in the coordination sphere, thus influencing the arrangement of the ligands. pkusz.edu.cn This leads to two general types of coordination geometries:

Hemidirected: The ligands are arranged on one side of the lead(II) ion, with the lone pair occupying the opposite side, resulting in a distorted coordination geometry with a noticeable void. acs.orgnih.gov This is often observed with lower coordination numbers and harder ligands.

Holodirected: The ligands are symmetrically distributed around the lead(II) ion, and the 6s² lone pair is considered stereochemically inactive, residing in a spherical s-orbital. acs.orgnih.gov This is more common with higher coordination numbers and softer ligands.

In the case of lead bis(5-oxo-L-prolinate), the coordination of two bidentate oxygen-donor ligands would result in a coordination number of at least four. Depending on whether additional solvent molecules coordinate or if bridging interactions occur, the coordination number could be higher. The nature of the oxygen donors in 5-oxo-L-prolinate suggests that a hemidirected geometry is highly plausible, especially at lower coordination numbers. This would result in a distorted structure where the two prolinate ligands are clustered on one side of the lead(II) ion. The flexibility of the lead(II) coordination sphere means that both hemidirected and holodirected arrangements are theoretically possible, and the preferred geometry would depend on the specific solid-state packing forces or solution conditions.

Solution-Phase Coordination Dynamics

In solution, the coordination environment of lead(II) complexes is often dynamic, characterized by rapid ligand exchange processes. For lead bis(5-oxo-L-prolinate) in a coordinating solvent, it is expected that an equilibrium would exist between the chelated lead(II) species, solvent-coordinated species, and potentially dissociated ions.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into these dynamic processes. acs.orgmdpi.com The chemical shifts of the ligand's protons and carbons would be sensitive to the coordination state, and variable temperature NMR studies could reveal information about the rates of ligand exchange. It is also possible that in solution, different isomers of the complex could coexist and interconvert. The presence of water or other coordinating solvents can lead to the formation of hydrated or solvated species, further complicating the solution-phase speciation. acs.orgnih.gov The polymeric structures that might form in the solid state via bridging carboxylates could be broken down in solution by the coordination of solvent molecules. mdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Lead bis(5-oxo-L-prolinate), DFT calculations are employed to determine its fundamental electronic properties, which are crucial for understanding its stability, reactivity, and interactions. scispace.comresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. mdpi.com This process systematically alters the positions of the atoms to find the configuration with the lowest possible energy on the potential energy surface. For a metal complex like Lead bis(5-oxo-L-prolinate), a hybrid functional such as B3LYP is commonly used. scispace.com The basis set, which describes the atomic orbitals, is typically chosen to be effective for both the heavy metal and the lighter ligand atoms. For instance, the LANL2DZ (Los Alamos National Laboratory 2 double-zeta) basis set is often applied to the lead atom due to its relativistic effects, while a basis set like 6-311+G(d,p) would be suitable for the carbon, hydrogen, nitrogen, and oxygen atoms of the 5-oxo-L-prolinate ligands. scispace.com The output of this calculation provides precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Table 1: Representative Optimized Geometric Parameters for Lead bis(5-oxo-L-prolinate) (Hypothetical DFT Data)

| Parameter | Atom Pair/Trio | Value |

| Bond Lengths (Å) | Pb - O (carboxylate) | 2.55 |

| Pb - O (keto) | 2.65 | |

| C=O (carboxylate) | 1.26 | |

| C=O (keto) | 1.23 | |

| N - C (amide) | 1.35 | |

| **Bond Angles (°) ** | O-Pb-O (chelate ring) | 65.0 |

| C-N-C (proline ring) | 112.5 | |

| O-C-O (carboxylate) | 125.0 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For Lead bis(5-oxo-L-prolinate), FMO analysis helps to identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical DFT Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Note: The data in this table is hypothetical and representative of values obtained through DFT calculations.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Electron Affinity (A) is the energy released when an electron is added to a neutral molecule. It can be approximated as A ≈ -ELUMO.

Ionization Potential (I) is the energy required to remove an electron from a neutral molecule. It can be approximated as I ≈ -EHOMO.

Electronegativity (χ) is the tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) measures the resistance to a change in electron distribution, calculated as η = (I - A) / 2. A larger value indicates greater stability.

Electrophilicity Index (ω) quantifies the electrophilic character of a molecule, calculated as ω = χ² / (2η).

These indices are valuable for comparing the reactivity of Lead bis(5-oxo-L-prolinate) with other related compounds.

Table 3: Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 1.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.175 |

| Electronegativity (χ) | (I + A) / 2 | 4.025 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.72 |

Note: Values are derived from the hypothetical HOMO/LUMO energies in Table 2.

Molecular Dynamics (MD) Simulations of Complex Behavior

While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations are used to study its behavior over time in a realistic environment, such as in an aqueous solution. researchgate.netunimi.it An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a series of very short time steps (femtoseconds). unimi.it For Lead bis(5-oxo-L-prolinate), an MD simulation could reveal how the complex interacts with water molecules, its conformational flexibility, the stability of the lead-ligand bonds in solution, and its potential to form aggregates. unimi.it Such simulations provide crucial insights into the compound's solvation properties and dynamic stability, which are not accessible from static quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity or physicochemical properties. nih.govnih.govmdpi.com To develop a QSAR model for compounds related to Lead bis(5-oxo-L-prolinate), a dataset of structurally similar molecules with experimentally measured activities would be required. mdpi.comchemrxiv.org For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors can encode steric, electronic, hydrophobic, and topological properties. Statistical methods are then used to build a model that predicts the activity based on these descriptors. nih.gov While a specific QSAR model for this compound is not available, the approach would involve calculating descriptors such as those listed below.

Table 4: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples | Description |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. |

| Topological | Wiener Index, Balaban Index | Numerical values derived from the graph representation of the molecule. |

Ligand-Metal Interaction Energy Calculations

Understanding the nature and strength of the bond between the central lead (Pb²⁺) ion and the two 5-oxo-L-prolinate ligands is fundamental. DFT calculations can be used to compute the binding energy, which represents the stability of the complex. Furthermore, energy decomposition analysis (EDA) methods can dissect the total interaction energy into physically meaningful components. mdpi.comsemanticscholar.org This analysis reveals the relative contributions of:

Electrostatic Interaction (ΔEelstat): The classical electrostatic attraction between the positively charged metal ion and the negative charge distribution of the ligands.

Pauli Repulsion (ΔEPauli): The destabilizing quantum mechanical effect arising from the repulsion between filled orbitals of the metal and ligands.

Orbital Interaction/Covalent Bonding (ΔEorb): The stabilizing effect from the mixing of occupied and unoccupied orbitals between the metal and ligands, which includes charge transfer. mdpi.comsemanticscholar.org

Studies on similar lead complexes have shown that the bonding has a strong electrostatic character, with the electrical term being the major bonding component. mdpi.comsemanticscholar.org

Table 5: Hypothetical Ligand-Metal Interaction Energy Decomposition

| Energy Component | Value (kJ/mol) | Contribution |

| Electrostatic Interaction | -1200 | Attractive |

| Pauli Repulsion | +650 | Repulsive |

| Orbital Interaction | -450 | Attractive |

| Total Interaction Energy | -1000 | Net Attractive |

Note: The data in this table is hypothetical, illustrating the typical output of an energy decomposition analysis for a lead-ligand complex.

In Silico Predictions of Structural Motifs

The prediction of the three-dimensional structure and potential polymeric arrangements of Lead bis(5-oxo-L-prolinate) through computational, or in silico, methods provides critical insights into its chemical and physical properties. Although specific experimental crystallographic data for this exact compound are not extensively detailed in publicly accessible literature, theoretical modeling based on established principles of lead(II) coordination chemistry and the known functionalities of the 5-oxo-L-prolinate ligand allows for robust predictions of its structural motifs. These investigations are typically performed using a variety of computational chemistry techniques, with Density Functional Theory (DFT) being a primary tool for optimizing geometries and calculating energetic stabilities.

The structural characteristics of Lead bis(5-oxo-L-prolinate) are fundamentally governed by the electronic configuration of the lead(II) ion and the coordination capabilities of the 5-oxo-L-prolinate ligand. The Pb(II) ion possesses a [Xe] 4f¹⁴ 5d¹⁰ 6s² electronic configuration. The 6s² lone pair of electrons is stereochemically active and plays a crucial role in determining the coordination geometry around the metal center. nih.govnih.gov This activity can lead to irregular and asymmetric coordination spheres, commonly described as hemidirected, where the ligands occupy only a part of the coordination sphere, leaving a void occupied by the lone pair. nih.govresearchgate.net In contrast, a holodirected geometry involves a more symmetrical distribution of ligands around the lead ion. nih.gov Quantum chemical calculations are essential for predicting which geometry is energetically more favorable for a given set of ligands. nih.gov

In silico predictions would explore the energetic landscape of various possible structures, from simple monomeric or dimeric complexes to extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. DFT calculations can be employed to compare the thermodynamic stability of these different arrangements. For instance, calculations can determine whether the chelation of the carboxylate group to a single lead ion is more stable than the formation of a bridging structure that leads to polymerization. researchgate.net

The table below illustrates hypothetical relative energies for different coordination modes of the carboxylate group in a simplified model system, as would be predicted by DFT calculations. Lower relative energy indicates greater stability.

| Coordination Mode | Predicted Relative Energy (kJ/mol) | Resulting Structural Motif |

| Monodentate | 25.5 | Monomer / Low-dimensional Polymer |

| Bidentate Chelate | 0.0 | Monomer / Dimer |

| Bidentate Bridge (syn-anti) | -15.2 | 1D Chain Polymer |

| Bidentate Bridge (syn-syn) | -10.8 | 1D/2D Polymer |

These predictive studies also allow for the detailed analysis of bond lengths, bond angles, and coordination numbers. The coordination number of Pb(II) is highly flexible, commonly ranging from four to nine. mdpi.com Theoretical models can predict the most likely coordination number for Lead bis(5-oxo-L-prolinate) based on the steric and electronic properties of the ligand. Furthermore, supramolecular interactions, such as hydrogen bonding involving the amide N-H group and potential weak Pb-O interactions (tetrel bonds), play a significant role in stabilizing the crystal packing of the final structure. nih.govrsc.org These interactions can be modeled and visualized using techniques like Hirshfeld surface analysis. researchgate.net

The following table presents a set of predicted bond lengths for different coordination environments around the Pb(II) center, based on typical values found in computational studies of lead(II) carboxylate complexes.

| Interaction | Predicted Coordination Number | Predicted Bond Length (Å) |

| Pb-O (Carboxylate) | 5 | 2.40 - 2.65 |

| Pb-O (Carboxylate) | 7 | 2.55 - 2.80 |

| Pb-O (Amide) | 7 | 2.75 - 2.95 |

| Pb-O (Bridging) | Polymer | 2.60 - 2.90 |

Mechanistic Biological Interactions and Biochemical Pathways in Vitro and Non Human Models

Molecular Recognition and Binding Mechanisms with Biomolecules (e.g., proteins, enzymes, nucleic acids)

The lead(II) ion exhibits a strong affinity for various functional groups present in biomolecules, leading to significant interactions that can alter their structure and function.

Proteins and Enzymes: The primary targets for lead(II) are proteins and enzymes. Lead's high affinity for sulfhydryl (-SH) groups in cysteine residues and amide groups means it can disrupt disulfide bonds and the tertiary structure of proteins. mdpi.com This interaction can lead to protein denaturation and loss of function. d-nb.info Lead(II) ions can bind to a variety of biomolecules including enzymes, regulatory proteins, signaling proteins, and bone matrix. nih.gov The interaction of lead with functional groups on enzymes is a key mechanism of its toxicity. researchgate.netnih.gov High-affinity lead-binding proteins can mediate these interactions. nih.gov

Key molecular interactions include:

Binding to Thiol-Rich Sites: Lead(II) frequently targets thiolate-rich sites in proteins. For instance, in metalloregulatory proteins and enzymes like δ-aminolevulinic acid dehydratase (ALAD), lead is often found in a complex with three cysteine residues (Pb(II)(SR)₃⁻). nih.gov

Coordination with Amino Acid Residues: Lead(II) can be coordinated by sulfur, oxygen, and nitrogen donors within proteins. nih.gov This allows it to bind to a wide range of amino acid side chains, altering the protein's conformation and activity.

Disruption of Zinc Finger Proteins: Lead can displace zinc in zinc finger proteins, which are crucial for DNA binding and gene regulation. This can cause the protein to misfold and lose its function. nih.gov The affinity of lead for zinc finger proteins is higher in those containing more cysteine residues. nih.gov

Nucleic Acids: Lead can also interact with nucleic acids by binding to hydroxyl groups, which can cause conformational changes and disrupt their function. researchgate.net

Below is a table summarizing the biomolecular interactions of the lead(II) ion.

| Biomolecule | Interacting Functional Groups | Consequence of Interaction |

| Proteins/Enzymes | Sulfhydryl (-SH), Amide, Carboxyl, Phosphate (B84403) | Altered protein folding, enzyme inhibition, disruption of function. researchgate.net |

| Nucleic Acids | Hydroxyl (-OH) | Conformational changes, functional disruption. researchgate.net |

Influence on Biochemical Pathways (e.g., amino acid metabolism, non-human enzymatic activity)

The lead(II) component of Lead bis(5-oxo-L-prolinate) can significantly interfere with various biochemical pathways.

Heme Synthesis: One of the most well-documented effects of lead is its inhibition of δ-aminolevulinic acid dehydratase (ALAD), a key enzyme in the heme synthesis pathway. nih.gov This inhibition leads to a decrease in heme production and an accumulation of the neurotoxic precursor, δ-aminolevulinic acid. nih.gov

Amino Acid Metabolism: While direct studies on the effect of Lead bis(5-oxo-L-prolinate) on amino acid metabolism are limited, lead exposure has been shown to affect microorganisms' ability to utilize amino acids. researchgate.net In broader terms, lead toxicity can lead to an increase in urea (B33335) and creatinine, which are waste products of amino acid metabolism, suggesting an impact on this pathway. nih.gov

Enzymatic Activity: Lead(II) can inhibit enzymatic activity by interfering with essential metal cofactors. researchgate.net By mimicking other divalent cations, it can bind to the active sites of enzymes, leading to their inactivation. researchgate.net For example, lead can affect enzymes involved in detoxification processes and amino acid synthesis. d-nb.info

The table below details the impact of lead on specific biochemical pathways.

| Biochemical Pathway | Affected Enzyme/Process | Resulting Effect |

| Heme Synthesis | δ-aminolevulinic acid dehydratase (ALAD) | Inhibition of heme production, accumulation of δ-aminolevulinic acid. nih.govnih.gov |

| Amino Acid Metabolism | General amino acid utilization | Altered metabolism and production of waste products like urea and creatinine. researchgate.netnih.gov |

| General Enzymatic Activity | Various enzymes with metal cofactors | Enzyme inactivation and disruption of cellular metabolism. researchgate.net |

Studies on Analogues of 5-Oxo-L-Proline and their Interactions

5-Oxo-L-proline, also known as pyroglutamic acid, is a derivative of the amino acid proline. Analogues of 5-oxo-L-proline have been studied to understand its metabolism and transport. For instance, studies have investigated the inhibition of 5-oxo-L-proline metabolism by its analogues in vivo. nih.gov The renal transport of 5-oxo-L-proline has been shown to interact with that of proline and pipecolic acid. nih.gov

L-proline analogues are valuable tools for studying cellular metabolism and have been used to develop microorganisms that overproduce L-proline. researchgate.net Some proline analogues, such as L-azetidine-2-carboxylic acid, are toxic and can inhibit cell growth. researchgate.net The unique structure of proline and its analogues can influence protein folding and structure. researchgate.net

In Vitro Studies on Cellular Interactions at a Mechanistic Level

In vitro studies have provided insights into the cellular mechanisms of lead toxicity. Lead can disrupt several fundamental cellular processes:

Oxidative Stress: Lead is known to induce the production of reactive oxygen species (ROS), leading to oxidative stress. nih.gov ROS can damage cellular components such as lipids, proteins, and nucleic acids. nih.gov

Mitochondrial Dysfunction: Lead can interfere with mitochondrial function and disrupt cellular respiration, which contributes to the generation of ROS. d-nb.info

Alteration of Cell Signaling: Lead can affect various signaling pathways, including those involved in cell growth and differentiation. d-nb.info For example, it can interfere with calcium-dependent signaling pathways by mimicking Ca²⁺ ions. nih.gov

Protein Synthesis and Degradation: The interaction of lead with proteins can be influenced by the rates of protein synthesis and degradation. nih.gov

The following table summarizes the mechanistic effects of lead at the cellular level based on in vitro findings.

| Cellular Process | Mechanism of Interaction | Consequence |

| Oxidative Balance | Induction of Reactive Oxygen Species (ROS) | Damage to cellular macromolecules. nih.gov |

| Cellular Respiration | Interference with mitochondrial function | Disruption of energy production, increased ROS. d-nb.info |

| Cell Signaling | Mimicry of calcium ions (Ca²⁺) | Alteration of calcium-dependent signaling pathways. nih.gov |

| Protein Homeostasis | Interaction with functional groups | Disruption of protein synthesis and degradation. nih.gov |

Lead(II) as a Metal Ion Mimic in Metalloproteins

A key mechanism of lead's biological activity is its ability to mimic other essential metal ions, particularly divalent cations like zinc (Zn²⁺) and calcium (Ca²⁺). mdpi.com This mimicry allows lead to displace these ions from their binding sites in metalloproteins, leading to impaired protein function.

Mimicry of Zinc (Zn²⁺): Lead(II) can substitute for Zn(II) in a variety of enzymes and regulatory proteins. nih.gov A prominent example is its displacement of zinc in δ-aminolevulinic acid dehydratase (ALAD) and zinc finger proteins. nih.gov Although lead can bind to these sites, it often fails to perform the catalytic or structural role of zinc, resulting in enzyme inhibition or loss of regulatory function. nih.gov

Mimicry of Calcium (Ca²⁺): Lead(II) can also mimic Ca(II) and disrupt calcium-binding proteins like calmodulin. nih.gov Calmodulin is a crucial transducer of calcium signals that governs numerous cellular processes. nih.gov By binding to calmodulin, lead can alter its conformation and interfere with its ability to regulate downstream targets. nih.gov Memory and growth issues can result from lead coordinating to calcium-binding proteins. nih.gov

The table below highlights the mimicry of essential metal ions by lead(II).

| Mimicked Ion | Target Metalloprotein Examples | Consequence of Mimicry |

| Zinc (Zn²⁺) | δ-aminolevulinic acid dehydratase (ALAD), Zinc finger proteins | Enzyme inhibition, loss of DNA binding and gene regulation. nih.gov |

| Calcium (Ca²⁺) | Calmodulin, Protein kinase C | Disruption of calcium signaling pathways, altered cellular regulation. nih.govresearchgate.net |

Advanced Applications in Chemical Science and Materials Engineering

Role in Catalysis and Organometallic Reactions

The application of lead compounds in catalysis has been limited compared to transition metals, but the Lewis acidic nature of Pb(II) allows it to facilitate various organic transformations. rsc.org When combined with a chiral ligand such as 5-oxo-L-prolinate (also known as pyroglutamate), the resulting complex has the potential to serve as a catalyst for asymmetric synthesis, a critical field for producing enantiomerically pure compounds. pnas.orgwiley.com

Most asymmetric catalysts consist of a metal center combined with a chiral organic ligand. pnas.org The ligand's specific stereochemistry creates a chiral environment around the metal, influencing the trajectory of incoming reactants to favor the formation of one enantiomer over the other. pnas.org While research into chiral lead(II) catalysts is not extensive, the principle has been demonstrated. For instance, a chiral crown ether-lead(II) complex has been successfully employed as a catalyst in enantioselective aldol (B89426) additions, confirming that a highly asymmetric environment around a Lewis-acidic lead ion can induce stereoselectivity. rsc.org

Lead bis(5-oxo-L-prolinate) is structured around this principle. The L-prolinate derivative provides a predefined stereochemical framework. The lead(II) ion, coordinated by two of these chiral ligands, would possess a well-defined, asymmetric coordination sphere. This chiral environment is the key to mediating enantioselective reactions. The complex could theoretically catalyze a range of reactions sensitive to Lewis acid promotion, such as aldol reactions, Michael additions, and Diels-Alder reactions. rsc.orgresearchgate.net The effectiveness of such a catalyst would depend on the stability of the complex and the precise coordination geometry, which dictates how substrates can approach the metal center.

Table 1: Enantioselective Aldol Addition Catalyzed by a Chiral Lead(II) Complex rsc.org

This table presents data for a proof-of-concept chiral lead(II) catalyst in an aldol reaction, illustrating the potential for such systems. Data for Lead bis(5-oxo-L-prolinate) is not currently available.

| Aldehyde Reactant | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) of syn-product (%) |

| Benzaldehyde | 75 | 92/8 | 85 |

| 4-Nitrobenzaldehyde | 95 | 96/4 | 93 |

| 4-Methoxybenzaldehyde | 62 | 88/12 | 80 |

| Cyclohexanecarboxaldehyde | 81 | >98/2 | 96 |

Catalytic Pathways and Reaction Mechanisms

The catalytic pathway for a reaction mediated by Lead bis(5-oxo-L-prolinate) would likely follow a general mechanism for Lewis acid catalysis. The cycle would begin with the coordination of an electrophilic substrate, such as an aldehyde or ketone, to the lead(II) center. This coordination polarizes the substrate, increasing its reactivity toward a nucleophile.

A proposed mechanism involves these key steps:

Catalyst Activation: The lead(II) complex acts as a chiral Lewis acid.

Substrate Coordination: The carbonyl oxygen of an aldehyde, for example, coordinates to the Pb(II) ion. The chiral 5-oxo-L-prolinate ligands force this coordination to occur in a specific orientation.

Nucleophilic Attack: A nucleophile, such as a silyl (B83357) enol ether, attacks the activated carbonyl carbon. The steric environment created by the chiral ligands directs the attack to one of the two enantiotopic faces of the aldehyde, controlling the stereochemistry of the newly formed stereocenter.

Product Release: The product dissociates from the lead center, regenerating the catalyst for the next cycle.

While this mechanism is plausible, the precise nature of the transition state and the factors governing enantioselectivity would require detailed experimental and computational studies. In some cases, lead(II) complexes have been shown to act as heterogeneous catalysts, which can be recovered and reused. For example, lead(II) complexes with 3-aminopyrazine-2-carboxylic acid have been used as recyclable catalysts for the cyanosilylation of aldehydes. rsc.org

Potential in Functional Materials Science

The ability of lead(II) to adopt a wide range of coordination numbers and geometries makes it a versatile building block for constructing coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com The use of a bifunctional ligand like 5-oxo-L-prolinate, which contains both carboxylate and amide groups for coordination, opens avenues for creating novel functional materials.

Coordination polymers are extended structures formed by linking metal ions (nodes) with organic ligands (linkers). The properties of these materials are dictated by the choice of metal and ligand. kashanu.ac.ir While no MOFs based on Lead bis(5-oxo-L-prolinate) have been reported, studies on analogous lead-amino acid complexes provide strong evidence for its potential.

A notable example is the two-dimensional (2D) coordination polymer, [Pb(L-Pro)₂]n, synthesized from lead(II) and L-proline, a close structural relative of 5-oxo-L-prolinate. researchgate.net In this structure, the lead(II) ion is four-coordinated, bonded to two nitrogen atoms and two oxygen atoms from the L-proline ligands, forming extended sheets. researchgate.net Similarly, a 2D coordination polymer has been synthesized using lead(II) and glycine, [Pb(gly)₂]n. kashanu.ac.ir These examples demonstrate that simple amino acids can effectively link lead(II) centers into stable, extended networks. Given the similar coordination capabilities of 5-oxo-L-prolinate, it is a promising candidate for the bottom-up synthesis of new crystalline lead-based coordination polymers with unique topologies and potential functionalities, such as porosity or luminescence. nih.govmdpi.com

Table 2: Structural and Synthesis Data for an Analogous Lead(II)-L-Prolinate Coordination Polymer researchgate.net

| Parameter | Value |

| Chemical Formula | [Pb(C₅H₈NO₂)₂]n |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Coordination Number of Pb(II) | 4 |

| Key Bond Distances | Pb-O: ~2.4 Å, Pb-N: ~2.5 Å |

| Structure Dimensionality | 2D Layered |

| Synthesis Method | Branched tube diffusion |

Development of Lead(II) Based Precursors for Advanced Materials

Metal-organic complexes are increasingly used as single-source precursors for the controlled synthesis of nanomaterials. Thermal decomposition (calcination) of a coordination polymer can yield metal oxide nanoparticles with defined size, morphology, and phase, which are often difficult to achieve through conventional methods. mdpi.com

The lead(II)-L-prolinate coordination polymer, [Pb(L-Pro)₂]n, serves as an excellent model for this application. researchgate.net Upon calcination in air at temperatures between 500 and 600 °C, this polymer decomposes to yield pure-phase lead(II) oxide (PbO) nanoparticles. researchgate.net The temperature of calcination directly influences the characteristics of the resulting nanoparticles. This method provides a straightforward route to an important semiconductor material used in batteries, pigments, and sensors. researchgate.net Given its structural similarity, Lead bis(5-oxo-L-prolinate) could be explored as a precursor for PbO or other lead-based functional materials, potentially offering different decomposition kinetics or resulting in nanomaterials with distinct morphologies.

Table 3: Properties of PbO Nanoparticles Derived from a Lead(II)-L-Prolinate Precursor researchgate.net

| Calcination Temperature (°C) | Resulting PbO Phase(s) | Average Particle Size (nm) | Observed Morphology |

| 500 | Orthorhombic & Tetragonal | ~45 | Aggregated nanoparticles |

| 550 | Orthorhombic & Tetragonal | ~35 | Layer-shaped nanostructures |

| 600 | Orthorhombic & Tetragonal | ~30 | Well-defined layer-shaped nanostructures |

Environmental Chemical Behavior

The environmental fate of Lead bis(5-oxo-L-prolinate) is governed by the chemistry of both the lead(II) ion and the 5-oxo-L-prolinate ligand. In the environment, lead can exist in various forms, including as a free ion or complexed with inorganic and organic ligands. muk.ac.ir The formation of complexes with organic ligands, such as amino acids, can significantly alter the mobility, bioavailability, and toxicity of lead. muk.ac.irmdpi.com

The stability of the Lead bis(5-oxo-L-prolinate) complex is a critical factor. Lead(II) forms complexes of moderate stability with simple amino acids. nih.gov The 5-oxo-L-prolinate ligand itself is subject to pH-dependent stability; it can form spontaneously from glutamate (B1630785) at acidic or alkaline pH but is relatively stable at neutral pH. nih.gov In acidic soils, where lead tends to be more soluble and mobile, the complex may be less stable. sustainability-directory.com The formation of a soluble lead-organic complex can, however, increase the transport of lead through the soil profile and into groundwater. sustainability-directory.com

Conversely, the complex could also adsorb strongly onto soil particles, such as clays (B1170129) and organic matter, which would reduce its mobility. muk.ac.ir The ultimate fate of the compound also depends on the biodegradation of the organic ligand. Soil microorganisms can metabolize amino acids and their derivatives. researchgate.net The biodegradation of the 5-oxo-L-prolinate ligands would release the Pb(II) ion back into the environment, where its fate would then be dictated by local geochemical conditions. researchgate.net Some microorganisms have developed resistance to lead and can immobilize it through biosorption or the formation of insoluble precipitates, which is a key process in the natural attenuation and bioremediation of lead-contaminated sites. jabonline.inmdpi.com

Chemical Speciation and Transformation in Environmental Systems

The environmental fate of Lead bis(5-oxo-L-prolinate) is intrinsically linked to its chemical speciation, which dictates its solubility, mobility, and bioavailability. As a complex of lead(II) with an amino acid derivative, its behavior is governed by the stability of the lead-prolinate bond and the interactions of the complex with the surrounding environmental matrix. In aqueous systems, the speciation of lead is heavily influenced by pH. researchgate.netnih.gov While free Pb²⁺ ions are more prevalent under acidic conditions, the formation of lead-hydroxy complexes occurs as the pH becomes more alkaline. researchgate.net The presence of the 5-oxo-L-prolinate ligand introduces a dynamic equilibrium, where the lead can exist as the intact complex, or it can dissociate, releasing free lead ions and the prolinate ligand.

The transformation of Lead bis(5-oxo-L-prolinate) in the environment is anticipated to proceed through several pathways. The organic ligand, 5-oxo-L-proline (also known as pyroglutamate), is a naturally occurring amino acid derivative. wikipedia.org As such, it is susceptible to microbial degradation. nih.gov Microorganisms can utilize pyroglutamate (B8496135) as a carbon and nitrogen source, leading to the breakdown of the ligand and the subsequent release of lead into the environment. nih.gov The rate and extent of this biodegradation would be dependent on the microbial community present and other environmental factors such as temperature and nutrient availability.

Furthermore, the 5-oxo-L-prolinate ligand itself can be formed spontaneously from glutamate under certain environmental conditions, such as elevated temperatures and acidic or alkaline pH. nih.gov This suggests that the transformation could also be influenced by abiotic factors. Once released, the lead ion will undergo further speciation, potentially forming complexes with other inorganic or organic ligands present in the environment, such as carbonates, sulfates, or humic substances. muk.ac.irnih.gov

The table below illustrates the probable chemical species of lead originating from Lead bis(5-oxo-L-prolinate) under varying environmental conditions.

| Environmental Condition | Dominant Lead Species | Transformation Process |

| Acidic (pH < 6) | Pb²⁺, [Pb(C₅H₆NO₃)]⁺ | Dissociation of the complex is favored. |

| Neutral to Alkaline (pH > 6) | Pb(OH)₂, PbCO₃, complexes with other ligands | Precipitation and complexation with inorganic ions. |

| Biologically Active Soil/Water | Pb²⁺, Pb-humate complexes | Microbial degradation of the 5-oxo-L-prolinate ligand. |

Interaction with Environmental Matrices (e.g., mineral surfaces, natural organic matter)

The interaction of Lead bis(5-oxo-L-prolinate) with environmental matrices such as mineral surfaces and natural organic matter (NOM) is a critical determinant of its environmental transport and fate. The presence of the organic ligand can significantly alter the adsorption-desorption behavior of lead compared to the free ion.

Interaction with Mineral Surfaces:

The adsorption of lead onto mineral surfaces, such as clays and metal oxides, is a key process that can immobilize the metal. The 5-oxo-L-prolinate ligand can influence this interaction in several ways. The complex may adsorb to the mineral surface as a whole, or the ligand and the lead ion may compete for adsorption sites. The net effect will depend on the affinity of the complex and its constituent parts for the mineral surface, as well as the solution chemistry, particularly pH. arabjchem.org In general, the formation of soluble lead-organic complexes can decrease the adsorption of lead to mineral surfaces, thereby increasing its mobility in soil and water. arabjchem.org

Interaction with Natural Organic Matter (NOM):

Natural organic matter, such as humic and fulvic acids, is abundant in many soils and aquatic systems and has a high affinity for lead. nih.gov Lead bis(5-oxo-L-prolinate) will compete with NOM for lead binding. Given the high stability of lead-humate complexes, it is probable that over time, the lead from Lead bis(5-oxo-L-prolinate) will be transferred to NOM. researchgate.net This interaction is crucial as it can either enhance the solubility and mobility of lead by forming soluble lead-NOM complexes or contribute to its immobilization through the formation of insoluble lead-NOM precipitates. nih.gov The functional groups within NOM, such as carboxyl and hydroxyl groups, play a significant role in this complexation. arabjchem.org

The following table summarizes the expected interactions of Lead bis(5-oxo-L-prolinate) with key environmental matrices.

| Environmental Matrix | Type of Interaction | Predominant Effect on Lead Mobility |

| Clay Minerals | Adsorption, Ion Exchange | Potentially increased mobility due to complex formation. |

| Metal Oxides (e.g., Iron and Manganese oxides) | Surface Complexation | Variable, depends on pH and ligand concentration. |

| Natural Organic Matter (e.g., Humic Acid) | Complexation, Chelation | Can either increase or decrease mobility depending on the nature of the NOM. |

It is important to note that due to a lack of direct research on Lead bis(5-oxo-L-prolinate), these discussions are based on established principles of lead and organic ligand geochemistry.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are instrumental for the separation and quantification of the 5-oxo-L-prolinate (also known as pyroglutamic acid) component of the complex. These techniques offer high resolution and sensitivity for the analysis of this amino acid derivative in various samples.

Detailed research has established several HPLC-based methods for pyroglutamic acid. A common approach involves reversed-phase (RP) HPLC, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. For instance, a reversed-phase HPLC-MS method can separate pyroglutamic acid-containing species from their native forms. Another established method utilizes an Agilent ZORBAX SB-C18 column with a gradient elution of acetonitrile (B52724) and a diammonium hydrogen phosphate (B84403) buffer, with UV detection at 205 nm. This method has been validated for determining pyroglutamic acid content in compound amino acid injections.

Furthermore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) has been successfully employed for the quantitative analysis of 5-oxoproline in biological fluids like rat plasma and cell culture media. These methods demonstrate excellent linearity and low limits of quantification, often in the range of nanograms per milliliter.

| Technique | Column | Mobile Phase | Detection Method | Lower Limit of Quantification (LLOQ) | Linear Range |

|---|---|---|---|---|---|

| RP-HPLC | Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile and 0.01 mol·L⁻¹ diammonium hydrogen phosphate buffer (pH 1.6) (gradient) | UV (205 nm) | Not specified; suitable for concentrations from 4.4 mg·L⁻¹ to 97.9 mg·L⁻¹ | Not specified |

| HILIC-MS/MS | SeQuant® ZIC®-HILIC | A: 10 mM potassium dihydrogen phosphate (pH 3); B: 100% Acetonitrile (gradient) | UV (210 nm) | Not specified | Not specified |

| HPLC-MS/MS | Not specified | Not specified | MS/MS | 10 ng/mL (cell culture media) | Up to 1 µg/mL |

| HPLC-MS/MS | Not specified | Not specified | MS/MS | 50 ng/mL (rat plasma) | Up to 1 µg/mL |

Spectrometric Techniques (e.g., Atomic Absorption Spectroscopy, Inductively Coupled Plasma-Optical Emission Spectrometry)

Spectrometric techniques are the cornerstone for quantifying the lead content of Lead bis(5-oxo-L-prolinate). These methods are highly sensitive and specific for elemental analysis.

Atomic Absorption Spectroscopy (AAS) , in both its flame (FAAS) and graphite (B72142) furnace (GFAAS) variants, is a widely used technique for lead determination. GFAAS is particularly noted for its high sensitivity, capable of detecting lead at nanogram-per-gram levels. For analysis, the sample containing Lead bis(5-oxo-L-prolinate) would first undergo a digestion step, typically using concentrated acids like nitric acid, to break down the organic ligand and free the lead ions in solution.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another powerful technique for lead analysis. It offers multi-element detection capabilities and good sensitivity. Similar to AAS, sample preparation involves acid digestion. The most sensitive emission line for lead in ICP-OES is typically 220.353 nm, although potential spectral interferences from other elements like aluminum must be considered.

| Technique | Typical Wavelength | Common Sample Preparation | Key Performance Characteristics |

|---|---|---|---|

| Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | 283.3 nm or 217.0 nm | Acid digestion (e.g., HNO₃ and H₂O₂) | High sensitivity (ng/g levels), suitable for trace analysis. |

| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | 220.353 nm | Acid digestion | Good sensitivity, multi-element capability, but potential for spectral interference. |

Electrochemical Methods

Electrochemical methods provide a sensitive and often cost-effective alternative for the quantification of the lead ion released from Lead bis(5-oxo-L-prolinate). Anodic Stripping Voltammetry (ASV) is a particularly prominent technique for trace lead determination.

In ASV, lead ions in the sample are first preconcentrated onto a working electrode (such as a mercury film or a bismuth film electrode) by applying a negative potential. The potential is then scanned in the positive direction, which strips the deposited lead back into the solution, generating a current peak whose height is proportional to the lead concentration. Recent advancements have focused on developing novel electrode materials to enhance sensitivity and selectivity. For example, sensors based on composites like MOF-5/PANI have been shown to detect lead with limits of detection in the parts-per-million (ppm) range. Another study demonstrated a copper-based sensor for ASV of lead with a limit of detection of 21 nM (4.4 ppb).

| Technique | Electrode Material | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|

| Anodic Stripping Voltammetry (ASV) | Fe₃O₄@C/[BSMIM]HSO₄/GCE | 0.1 - 80.0 µg/L | 0.038 µg/L |

| Anodic Stripping Voltammetry (ASV) | MOF-5/PANI Composite | Not specified | 0.033 ppm |

| Anodic Stripping Voltammetry (ASV) | Copper-based sensor | Not specified | 21 nM (4.4 ppb) |

Advanced Assay Development for Ligand/Complex Concentration (e.g., fluorimetric assays)

Advanced assay development for the direct quantification of the 5-oxo-L-prolinate ligand or the intact Lead bis(5-oxo-L-prolinate) complex using techniques like fluorimetry is an area with potential for innovation. While direct fluorimetric assays for 5-oxo-L-proline are not widely reported, several indirect and related methods have been developed.

One approach involves the use of fluorescent probes that are responsive to enzymes that act on pyroglutamate (B8496135). For instance, near-infrared fluorescent probes have been designed that incorporate L-pyroglutamic acid into a hemicyanine fluorophore. These probes are initially non-fluorescent but become fluorescent upon the enzymatic cleavage of the pyroglutamate residue by pyroglutamate aminopeptidase (B13392206) 1 (PGP-1). While these assays measure enzyme activity rather than the substrate concentration directly, they could potentially be adapted into a competitive assay format for the quantification of 5-oxo-L-prolinate.

For the lead component, sensitive fluorescence-based methods have also been developed. One such method involves the enhancement of the fluorescence of Rhodamine B in the presence of Pb(II) ions, which can be used for trace lead quantification with very low detection limits (e.g., 2.2×10⁻⁴ µg L⁻¹). Atomic Fluorescence Spectrometry (AFS) is another highly sensitive technique for lead determination, often coupled with preconcentration steps to achieve extremely low detection limits.

These advanced assays, while not providing a direct measurement of the intact Lead bis(5-oxo-L-prolinate) complex, offer highly sensitive routes to quantify its individual components, which can be used to infer the concentration of the parent compound.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes and Derivatization

The development of new and efficient synthetic methods for obtaining Lead bis(5-oxo-L-prolinate) with high purity and yield is a primary area for future research. Traditional methods for the synthesis of lead(II) carboxylate complexes often involve the reaction of a lead(II) salt, such as lead(II) nitrate (B79036) or lead(II) acetate (B1210297), with the corresponding carboxylic acid or its salt in an appropriate solvent. wordpress.commdpi.com Building upon this, future work could explore a variety of synthetic strategies as outlined in the table below.

| Synthetic Approach | Description | Potential Advantages |

| Solvothermal/Hydrothermal Synthesis | Reactions are carried out in a sealed vessel at elevated temperatures and pressures. | Can lead to the formation of crystalline, polymeric structures with unique topologies and properties. rsc.orgnih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Offers rapid synthesis, improved yields, and potentially different product morphologies compared to conventional heating. acs.org |

| Sonochemical Synthesis | Employs ultrasonic waves to induce chemical reactions. | Can produce nanostructured materials and may offer alternative reaction pathways. nih.gov |

| Mechanochemical Synthesis | Involves grinding solid reactants together, often with a small amount of liquid. | A green chemistry approach that minimizes solvent use and can lead to the formation of novel phases. rsc.org |

Furthermore, the derivatization of the 5-oxo-L-prolinate ligand itself presents a significant opportunity for creating a family of related lead(II) complexes with tailored properties. researchgate.net The lactam ring and the carboxylic acid group of 5-oxo-L-prolinate are amenable to various chemical modifications. sigmaaldrich.comwaters.comrsc.org For instance, substitution at the nitrogen or carbon atoms of the pyrrolidone ring could be explored to modulate the steric and electronic properties of the ligand, thereby influencing the coordination geometry and reactivity of the resulting lead(II) complex.

Deeper Mechanistic Understanding of Coordination and Reactivity

A thorough investigation into the coordination chemistry and reactivity of Lead bis(5-oxo-L-prolinate) is crucial for understanding its fundamental properties and predicting its behavior in various applications. Lead(II) is known for its flexible coordination sphere, capable of adopting coordination numbers from 2 to 10, often influenced by the presence of a stereochemically active 6s² lone pair of electrons. researchgate.netnih.govresearchgate.net This can result in hemidirected or holodirected coordination geometries. mdpi.comresearchgate.net

Future research should focus on:

Single-crystal X-ray Diffraction: Obtaining high-quality crystals of Lead bis(5-oxo-L-prolinate) and its derivatives is essential for unambiguously determining its solid-state structure, including bond lengths, bond angles, and the coordination environment of the lead(II) ion.

Spectroscopic Studies: A combination of spectroscopic techniques, such as FT-IR, Raman, and NMR spectroscopy, can provide valuable insights into the vibrational modes of the coordinated ligand and the nature of the metal-ligand bonding in both solid and solution states.

Solution Chemistry: Studying the speciation and stability of Lead bis(5-oxo-L-prolinate) in different solvents and at various pH values is critical, particularly for applications in biological or environmental systems. Potentiometric and spectrophotometric titrations can be employed to determine stability constants.

Reactivity Studies: Investigating the reactivity of the complex towards various substrates could uncover potential catalytic applications. For instance, the Lewis acidity of the lead(II) center could be harnessed for promoting organic transformations. Amidation reactions from the direct coupling of metal carboxylate salts with amines have been reported and could be a potential area of exploration. acs.org

Expansion into Interdisciplinary Research Areas

The unique characteristics of Lead bis(5-oxo-L-prolinate) make it a candidate for exploration in several interdisciplinary fields. The combination of a heavy metal with a chiral, biocompatible ligand opens up possibilities beyond traditional inorganic chemistry.

| Research Area | Potential Application of Lead bis(5-oxo-L-prolinate) |

| Materials Science | As a precursor for the synthesis of lead-containing nanomaterials, such as lead oxide (PbO), with controlled morphology and size. nih.gov The chiral nature of the ligand could also be exploited in the development of chiral recognition materials. |

| Catalysis | The lead(II) center can act as a Lewis acid catalyst in various organic reactions. The chiral environment provided by the 5-oxo-L-prolinate ligands could be beneficial for asymmetric catalysis. rsc.org |

| Luminescent Materials | Lead(II) complexes are known to exhibit interesting photoluminescent properties. researchgate.netmdpi.com The ligand-to-metal charge transfer (LMCT) or metal-centered transitions could result in luminescence, which could be tuned by modifying the ligand structure. |

| Biomedical Research | While the toxicity of lead is a major concern, studies on the interaction of lead complexes with biological molecules can provide insights into the mechanisms of lead toxicity. nih.gov The use of a biocompatible ligand like 5-oxo-L-prolinate could make it a suitable model compound for such studies. |

Development of Advanced Computational Models

Computational chemistry offers a powerful tool for complementing experimental studies and providing a deeper understanding of the structure, bonding, and reactivity of Lead bis(5-oxo-L-prolinate). nih.gov Future research in this area should focus on the development and application of advanced computational models to:

Predict Molecular Structures: Density Functional Theory (DFT) calculations can be used to predict the geometry of the complex, including the coordination number and the influence of the lone pair on the coordination sphere.

Simulate Spectroscopic Properties: Computational methods can be employed to calculate vibrational frequencies (IR and Raman) and NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Model Reaction Mechanisms: Theoretical calculations can help elucidate the mechanisms of synthetic reactions and potential catalytic cycles, providing insights that are often difficult to obtain experimentally.

Develop Quantitative Structure-Activity Relationships (QSAR): For potential biological or catalytic applications, QSAR models can be developed to correlate the structural features of derivatized Lead bis(5-oxo-L-prolinate) complexes with their activity. acs.org

The recent advancements in machine learning and artificial intelligence could also be leveraged to accelerate the discovery of new lead(II) complexes with desired properties. nih.gov

Sustainable Chemistry Aspects in Lead(II) Complex Research

The principles of green chemistry are becoming increasingly important in all areas of chemical research, and the study of lead(II) complexes is no exception. scispace.comrsc.orgacs.org Given the inherent toxicity of lead, it is imperative that future research on Lead bis(5-oxo-L-prolinate) incorporates sustainable practices.

Key areas of focus include:

Use of Greener Solvents: Exploring the use of water, ethanol, or other environmentally benign solvents in the synthesis of the complex. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Energy Efficiency: Employing energy-efficient synthetic methods such as microwave-assisted or mechanochemical synthesis. rsc.org

Renewable Resources: The 5-oxo-L-prolinate ligand is derived from glutamic acid, an amino acid that can be sourced from renewable feedstocks. This aligns well with the principles of sustainable chemistry. scispace.com

Recyclability and Recovery: For catalytic applications, developing methods for the immobilization of the complex on a solid support to facilitate its recovery and reuse is a key goal.

While the toxicity of lead presents significant challenges, a focus on contained and recyclable applications, coupled with sustainable synthetic methodologies, will be crucial for any future exploration of Lead bis(5-oxo-L-prolinate) and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.